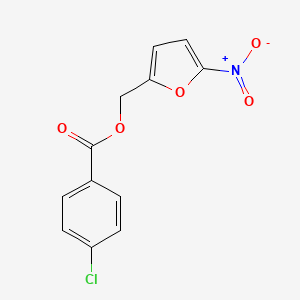
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a nitrofuran ring attached to a methyl group, which is further connected to a 4-chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (5-nitrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Studied for its potential use in developing new pharmaceuticals with antibacterial or antifungal activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with biological molecules. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to the inhibition of bacterial growth and proliferation. The compound may also interact with specific enzymes or receptors, disrupting essential biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate is unique due to its specific structural combination of a nitrofuran ring and a chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25294-78-4 |
|---|---|
Formule moléculaire |
C12H8ClNO5 |
Poids moléculaire |
281.65 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H8ClNO5/c13-9-3-1-8(2-4-9)12(15)18-7-10-5-6-11(19-10)14(16)17/h1-6H,7H2 |
Clé InChI |
NQCKQAMGKRSLFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC2=CC=C(O2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


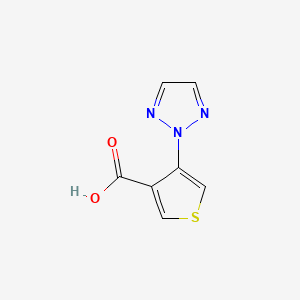
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
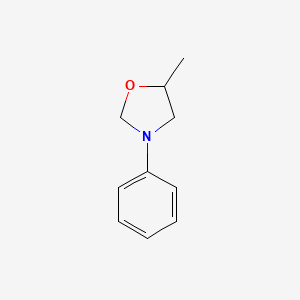
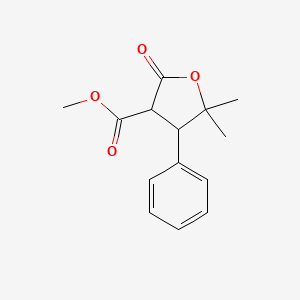

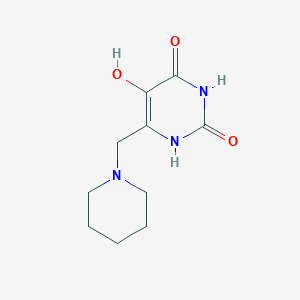

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
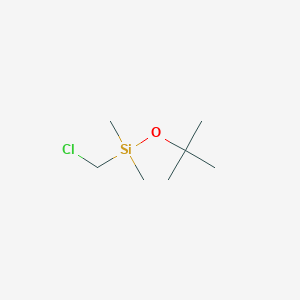
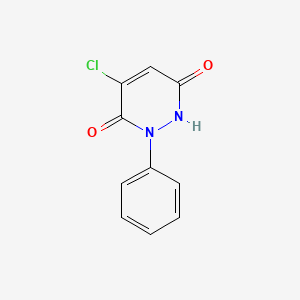
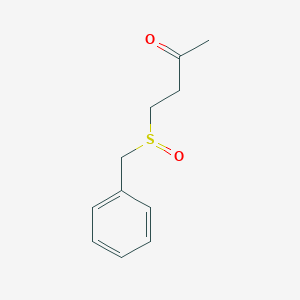
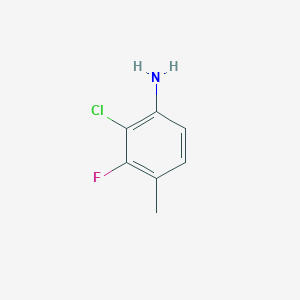
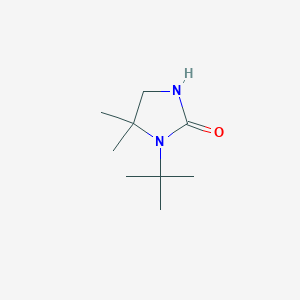
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
